molecular formula C21H18N2 B11125666 1-benzyl-2-(4-methylphenyl)-1H-1,3-benzodiazole

1-benzyl-2-(4-methylphenyl)-1H-1,3-benzodiazole

Cat. No.: B11125666
M. Wt: 298.4 g/mol
InChI Key: POAIYEUKPSWFCC-UHFFFAOYSA-N
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Description

1-Benzyl-2-(4-methylphenyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(4-methylphenyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with benzyl chloride and 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(4-methylphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and 4-methylphenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzyl or 4-methylphenyl moieties.

Scientific Research Applications

1-Benzyl-2-(4-methylphenyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(4-methylphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-2-(4-methylphenyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

    1-Phenyl-2-(4-methylphenyl)-1H-1,3-benzodiazole: Similar structure but with a phenyl group instead of a benzyl group.

    1-Benzyl-2-(4-chlorophenyl)-1H-1,3-benzodiazole: Similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.

    1-Benzyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole: Similar structure but with a 4-fluorophenyl group instead of a 4-methylphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl and 4-methylphenyl groups can affect its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

1-benzyl-2-(4-methylphenyl)benzimidazole

InChI

InChI=1S/C21H18N2/c1-16-11-13-18(14-12-16)21-22-19-9-5-6-10-20(19)23(21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

POAIYEUKPSWFCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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